molecular formula C23H22N4O4 B2460852 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251698-25-5

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2460852
CAS RN: 1251698-25-5
M. Wt: 418.453
InChI Key: GLDRDOPEXGGAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Evaluation

Research on heterocyclic compounds, such as pyrazole, isoxazole, and oxadiazole derivatives, shows significant applications in developing antimicrobial and anti-inflammatory agents. These compounds were prepared through multi-component cyclo-condensation reactions and evaluated for their biological activities, highlighting the role of heterocyclic chemistry in medicinal research (Kendre et al., 2015).

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives through reactions involving specific starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide has been explored. These reactions yield various derivatives, showcasing the versatility of pyrazole-based compounds in chemical synthesis and their potential for diverse applications (Mahmoud et al., 2012).

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives have also been studied for their anti-inflammatory, analgesic, and antipyretic activities. Such research underlines the importance of these compounds in developing new pharmaceuticals with potential therapeutic benefits (Menozzi et al., 1992).

Tautomerism Studies

Investigations into the tautomerism of NH-pyrazoles have provided insights into the structural dynamics of these compounds, which is crucial for understanding their chemical behavior and potential applications in drug design and other areas of chemistry (Cornago et al., 2009).

Biological Activity of Pyrazolidine Derivatives

The biological activities of pyrazolidine derivatives, including anti-inflammatory and antimicrobial effects, have been evaluated, indicating the potential of such compounds in medicinal chemistry and pharmaceutical development (Ahmed, 2017).

properties

IUPAC Name

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-30-19-8-6-5-7-18(19)27-12-11-26(22(28)23(27)29)14-20-24-21(25-31-20)17-10-9-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDRDOPEXGGAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.